

Application Note & Protocol: Vilsmeier-Haack Formylation of p-Methylacetanilide

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Compound of Interest

Compound Name: *6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde*

CAS No.: 433688-22-3

Cat. No.: B470091

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Abstract

This document provides a comprehensive guide for the Vilsmeier-Haack formylation of p-methylacetanilide, a key transformation in organic synthesis for producing substituted aromatic aldehydes. Aryl aldehydes are crucial intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals.^[1] This protocol details the in-situ preparation of the Vilsmeier reagent from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) and its subsequent reaction with p-methylacetanilide. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline critical safety precautions, and discuss methods for product characterization. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.

Introduction and Scientific Principles

The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.^[1] The reaction introduces a formyl group (-CHO) onto an aromatic ring using a "Vilsmeier reagent," an electrophilic chloroiminium

salt.[2][3][4] This reagent is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl_3).[2][5]

The Vilsmeier reagent is a relatively weak electrophile, making the reaction highly selective for activated aromatic systems, such as phenols, anilines, and their derivatives.[3][6] For p-methylacetanilide, the acetamido group ($-\text{NHCOCH}_3$) is a potent activating, ortho-, para-directing group, while the methyl group is a weaker activating group. The formylation is expected to occur at one of the positions ortho to the more powerful acetamido group. Given that the para position is blocked by the methyl group, formylation occurs regioselectively at the C-2 position.

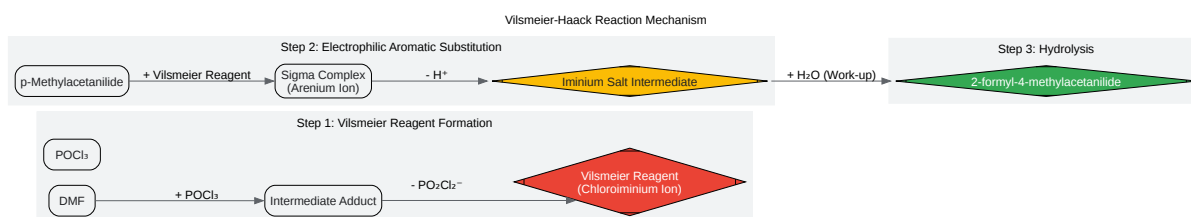
The overall reaction proceeds in three main stages:

- Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus atom of POCl_3 . A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2][6]
- Electrophilic Aromatic Substitution: The electron-rich aromatic ring of p-methylacetanilide attacks the electrophilic carbon of the Vilsmeier reagent.[1][2] This forms a sigma complex intermediate. The subsequent loss of a proton restores aromaticity, yielding an iminium salt intermediate.[5]
- Hydrolysis: During the aqueous work-up, the iminium salt is hydrolyzed to furnish the final aldehyde product, 2-formyl-4-methylacetanilide.[5][6][7]

Reaction Scheme:

p-Methylacetanilide + Vilsmeier Reagent \rightarrow 2-formyl-4-methylacetanilide

Mechanism Overview



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Caption: Vilsmeier-Haack reaction mechanism.

Experimental Protocol

This protocol describes the synthesis of 2-formyl-4-methylacetanilide on a laboratory scale.

Materials and Reagents

Reagent/Material	M.W. (g/mol)	CAS No.	Hazard
p-Methylacetanilide	149.19	103-89-9	Harmful if swallowed
N,N-Dimethylformamide (DMF)	73.09	68-12-2	Reproductive toxin, Irritant
Phosphorus oxychloride (POCl ₃)	153.33	10025-87-3	Corrosive, Water-reactive, Toxic
Dichloromethane (DCM)	84.93	75-09-2	Suspected carcinogen, Irritant
Sodium Hydroxide (NaOH)	40.00	1310-73-2	Corrosive
Ethanol (EtOH)	46.07	64-17-5	Flammable
Crushed Ice/Deionized Water	-	-	-

Equipment

- Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer
- Dropping funnel
- Reflux condenser with a calcium chloride guard tube
- Ice-water bath
- Heating mantle or water bath
- Buchner funnel and filter flask
- Standard laboratory glassware
- Personal Protective Equipment (PPE): Chemical splash goggles, lab coat, nitrile gloves.

Reagent Quantities

Reagent	Amount (g)	Amount (mL)	Moles (mmol)	Molar Eq.
p-Methylacetanilide	7.5 g	-	50.3	1.0
DMF	-	25 mL	322	6.4
POCl ₃	8.5 g	5.2 mL	55.4	1.1

Experimental Workflow Diagram

Caption: Experimental workflow for synthesis.

Step-by-Step Procedure

WARNING: This reaction must be performed in a well-ventilated chemical fume hood due to the hazardous nature of the reagents.

- Preparation of the Vilsmeier Reagent:
 - Place 25 mL of N,N-dimethylformamide (DMF) into a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
 - Cool the flask in an ice-water bath to 0-5°C.
 - Slowly add 5.2 mL (55.4 mmol) of phosphorus oxychloride (POCl₃) dropwise to the stirred DMF over 30-45 minutes.[8] The temperature must be maintained below 10°C during the addition. A thick, pale-yellow precipitate of the Vilsmeier reagent may form.
 - After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.
- Reaction with Substrate:
 - Dissolve 7.5 g (50.3 mmol) of p-methylacetanilide in a minimal amount of dichloromethane (DCM) or DMF and add it to the dropping funnel.

- Add the p-methylacetanilide solution dropwise to the freshly prepared Vilsmeier reagent with continuous stirring.
- Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture in a water bath at 60-70°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Isolation:
 - After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
 - Carefully and slowly pour the reaction mixture onto a large beaker containing 200-300 g of crushed ice with vigorous stirring. This step is exothermic.
 - Neutralize the acidic solution by slowly adding a 10% aqueous sodium hydroxide (NaOH) solution until the pH is approximately 7-8. A solid product will precipitate.
 - Stir the mixture for another 30 minutes to ensure complete precipitation.
 - Collect the crude solid product by vacuum filtration using a Buchner funnel.
 - Wash the solid with copious amounts of cold water to remove any inorganic salts.
- Purification:
 - The crude product can be purified by recrystallization.
 - Dissolve the solid in a minimum amount of hot ethanol.
 - Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
 - Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Safety Precautions

- Phosphorus Oxychloride (POCl_3): POCl_3 is highly corrosive, toxic upon inhalation, and reacts violently with water, releasing heat and toxic HCl gas.[9][10] It causes severe burns to the skin, eyes, and respiratory tract.[11] Always handle POCl_3 in a fume hood, wearing heavy-duty gloves, a lab coat, and chemical splash goggles. Keep water away from the reagent and the reaction setup.
- N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and is considered a reproductive toxin. Avoid inhalation of vapors and skin contact.
- Procedure: The addition of POCl_3 to DMF is exothermic and must be done slowly at low temperatures to control the reaction rate.[8] Quenching the reaction mixture with ice must also be performed carefully and slowly.

Characterization of 2-formyl-4-methylacetanilide

- Appearance: Off-white to pale yellow crystalline solid.
- Melting Point: Expected to be in the range of 155-158°C.
- Spectroscopic Data:
 - ^1H NMR (CDCl_3 , 400 MHz):
 - δ ~9.8-10.0 ppm (s, 1H, -CHO)
 - δ ~8.0-8.5 ppm (br s, 1H, -NH)
 - δ ~7.0-7.8 ppm (m, 3H, Ar-H)
 - δ ~2.4 ppm (s, 3H, Ar- CH_3)
 - δ ~2.2 ppm (s, 3H, - COCH_3)
 - ^{13}C NMR (CDCl_3 , 100 MHz):
 - δ ~190 ppm (C=O, aldehyde)
 - δ ~168 ppm (C=O, amide)

- δ ~140-120 ppm (Aromatic carbons)
- δ ~25 ppm (-COCH₃)
- δ ~21 ppm (Ar-CH₃)
- IR (KBr, cm⁻¹):
 - ~3300-3200 (N-H stretching)
 - ~1680-1700 (C=O stretching, aldehyde)
 - ~1660-1670 (C=O stretching, amide I band)
 - ~1600, 1580 (C=C aromatic stretching)
 - ~2820, 2720 (C-H stretching of aldehyde)

Troubleshooting

Problem	Possible Cause(s)	Suggested Solution(s)
Low or No Product Yield	Inactive Vilsmeier reagent (hydrolyzed by moisture).	Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere or with a drying tube.
Insufficient reaction time or temperature.	Monitor the reaction by TLC. If starting material persists, increase reaction time or temperature slightly.	
Substrate is not sufficiently activated.	This is unlikely for p-methylacetanilide but could be an issue for less electron-rich substrates.	
Incomplete Reaction	Stoichiometry of reagents is incorrect.	Carefully measure the amounts of POCl ₃ and DMF. Use a slight excess of the Vilsmeier reagent.
Dark/Oily Product	Reaction temperature was too high, causing side reactions.	Maintain the specified reaction temperature. Ensure efficient stirring.
Impure starting materials.	Use purified p-methylacetanilide.	
Incomplete hydrolysis during work-up.	Ensure the pH is properly adjusted and stir for an adequate time after neutralization.	

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